molecular formula C14H10BrNO B13847232 2-(4-Bromophenyl)-1-benzofuran-5-amine

2-(4-Bromophenyl)-1-benzofuran-5-amine

Cat. No.: B13847232
M. Wt: 288.14 g/mol
InChI Key: AEDKFUBNCDNPOH-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-1-benzofuran-5-amine is a benzofuran derivative characterized by a bromophenyl group at the 2-position and an amine substituent at the 5-position of the benzofuran core. The bromophenyl moiety enhances structural rigidity and influences intermolecular interactions, such as halogen bonding, which can affect crystallization and stability .

Properties

Molecular Formula

C14H10BrNO

Molecular Weight

288.14 g/mol

IUPAC Name

2-(4-bromophenyl)-1-benzofuran-5-amine

InChI

InChI=1S/C14H10BrNO/c15-11-3-1-9(2-4-11)14-8-10-7-12(16)5-6-13(10)17-14/h1-8H,16H2

InChI Key

AEDKFUBNCDNPOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(O2)C=CC(=C3)N)Br

Origin of Product

United States

Preparation Methods

Classical Approaches via Phenol Derivatives

One established method involves starting from a 4-substituted phenol (e.g., 4-bromophenol or 4-bromo-substituted phenol derivatives). The phenol is alkylated with bromoacetaldehyde diethyl acetal under basic conditions to form an intermediate that can be cyclized to the benzofuran ring system. Subsequent functional group transformations introduce the amino group at the 5-position.

A typical sequence includes:

  • Alkylation of 4-bromophenol with 2-bromo-1,1-diethoxyethane in the presence of a base such as sodium carbonate or organic amines.
  • Hydrolysis of the acetal to an aldehyde intermediate.
  • Cyclization under acidic or basic conditions to form the benzofuran ring.
  • Introduction or deprotection of the amino group at the 5-position.

This method is supported by patent literature describing multi-step processes for benzofuran derivatives, highlighting the use of phenol derivatives bearing halogen substituents like bromine at the 4-position.

Formal [4 + 1] Cycloaddition Using Ortho-Quinone Methides and Isocyanides

A novel and efficient method for synthesizing 2-aminobenzofurans involves a scandium triflate (Sc(OTf)3)-mediated formal [4 + 1] cycloaddition between isocyanides and in situ generated ortho-quinone methides (o-QMs) from ortho-hydroxybenzhydryl alcohols.

Key features of this method:

  • Mild reaction conditions (room temperature to 0 °C).
  • High yields (up to 93%) and broad substrate scope.
  • Good tolerance of electron-donating and electron-withdrawing substituents on the phenol and isocyanide components.
  • The reaction proceeds via nucleophilic addition of the isocyanide to the o-QM intermediate, followed by intramolecular cyclization to yield 2-aminobenzofurans.

This approach allows for the direct construction of the benzofuran core with an amino group at the 2-position and various substitutions on the aromatic rings, potentially adaptable to 4-bromophenyl substitution.

Detailed Preparation Method for this compound

Starting Materials and Reagents

  • 4-Bromophenol or 4-bromo-substituted phenol derivatives.
  • 2-Bromo-1,1-diethoxyethane (bromoacetaldehyde diethyl acetal).
  • Bases such as sodium carbonate, potassium phosphate, or organic amines (e.g., triethylamine).
  • Organic solvents: polar aprotic solvents like DMF, DMSO, or non-polar solvents like toluene or dichloroethane.
  • Scandium triflate (Sc(OTf)3) for cycloaddition methods.
  • Isocyanides (e.g., p-nitrophenyl isocyanide) for cycloaddition.

Stepwise Synthetic Procedure

Step Reaction Conditions Notes Yield Range (%)
1 Alkylation of 4-bromophenol with 2-bromo-1,1-diethoxyethane Base (Na2CO3 or organic amine), solvent (DMF or toluene), room temp to reflux Formation of O-alkylated intermediate 70–85
2 Hydrolysis of acetal to aldehyde Acidic aqueous conditions or mild acid in organic solvent Generates aldehyde intermediate for cyclization 80–90
3 Cyclization to benzofuran ring Acid or base catalysis, reflux in toluene or similar solvent Intramolecular cyclization forming benzofuran 60–80
4 Introduction or deprotection of amino group at 5-position Nitration followed by reduction or direct amination Amination at 5-position via substitution or reduction 50–75
5 Purification Chromatography or crystallization Final isolation of this compound

Alternative Cycloaddition Method

Step Reaction Conditions Notes Yield Range (%)
1 Generation of ortho-quinone methide (o-QM) from ortho-hydroxybenzhydryl alcohol Sc(OTf)3 catalyst, mild temperature (0 °C) In situ formation of reactive intermediate
2 Formal [4 + 1] cycloaddition with 4-bromophenyl isocyanide Sc(OTf)3, 4 Å molecular sieves, 0 °C to room temp Cycloaddition forming 2-aminobenzofuran scaffold 70–87
3 Workup and purification Standard extraction and chromatography Isolation of target compound

This method provides an efficient route with fewer steps and mild conditions, suitable for structural diversity including 4-bromophenyl substitution.

Mechanistic Insights

  • The classical phenol alkylation and cyclization method relies on nucleophilic substitution and intramolecular cyclization to form the benzofuran ring.
  • The amino group can be introduced via nitration followed by reduction or direct amination strategies.
  • The formal [4 + 1] cycloaddition mechanism involves:

    • Formation of an ortho-quinone methide intermediate from ortho-hydroxybenzhydryl alcohol under Sc(OTf)3 catalysis.
    • Nucleophilic addition of the isocyanide to the o-QM.
    • Intramolecular cyclization to form the benzofuran ring with an amino substituent at the 2-position.
    • Isomerization to yield the final 2-aminobenzofuran product.

This mechanism is supported by single-crystal X-ray analysis of similar products and computational studies.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Advantages Limitations Yield Range (%)
Phenol Alkylation and Cyclization 4-Bromophenol, bromoacetaldehyde diethyl acetal Base (Na2CO3), acid/base for cyclization Reflux, acidic or basic media Well-established, scalable Multi-step, moderate yields 50–85
Sc(OTf)3-Mediated [4 + 1] Cycloaddition Ortho-hydroxybenzhydryl alcohol, 4-bromophenyl isocyanide Sc(OTf)3, 4 Å MS Mild temp (0–25 °C), short time Mild conditions, high yield, broad scope Requires isocyanide, catalyst cost 70–87

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-1-benzofuran-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or other reduced forms.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce phenyl derivatives. Substitution reactions can result in various substituted benzofuran derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
The compound has shown promise as an anticancer agent. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance, derivatives of 2-(4-Bromophenyl)-1-benzofuran-5-amine have been synthesized and tested against lung (A-549) and cervical (HeLa) cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, with IC50 values comparable to standard chemotherapeutic agents like doxorubicin .

Mechanism of Action
The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of specific kinases or proteases that are critical in cancer cell proliferation. Molecular docking studies have suggested that it interacts effectively with targets such as extracellular signal-regulated kinase 2 and fibroblast growth factor receptor 2, corroborating the experimental findings .

Organic Synthesis

Building Block for Complex Molecules
In organic synthesis, this compound serves as a versatile building block for creating more complex organic molecules. Its unique benzofuran core allows for the synthesis of a variety of heterocyclic compounds and natural product analogs. For example, it can be used in Suzuki-Miyaura coupling reactions to form various substituted benzofurans, which are valuable in both medicinal chemistry and materials science.

Synthetic Route Conditions Yield (%)
Suzuki-Miyaura CouplingPd(PPh3)4 catalyst, K2CO3 base, TolueneHigh
Stille CouplingStannanyl compounds, Benzofuranyl bromideModerate

Material Science

Organic Electronic Devices
The electronic properties of this compound make it a candidate for applications in organic electronics. Its potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) is being explored due to its favorable charge transport characteristics and photophysical properties.

Case Studies

  • Anticancer Derivatives Study
    • Researchers synthesized various derivatives of this compound and evaluated their anticancer activity.
    • Results showed that compounds with specific substitutions on the benzofuran ring exhibited enhanced potency against cancer cell lines compared to the parent compound .
  • Material Science Application
    • A study investigated the incorporation of this compound into polymer matrices for OLED applications.
    • The findings indicated improved efficiency and stability in devices fabricated using this compound as a dopant.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-1-benzofuran-5-amine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by inhibiting key enzymes or receptors involved in disease processes. For example, it can inhibit the activity of certain kinases or proteases, leading to the suppression of cancer cell proliferation or microbial growth . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Sulfinyl vs. Amine Substituents

  • 2-(4-Bromophenyl)-5-fluoro-3-phenylsulfinyl-1-benzofuran ():
    • The sulfinyl group at position 3 promotes intermolecular C–H···O hydrogen bonding and halogen bonding (Br···O), enhancing crystal packing stability .
    • Exhibits antifungal and antitumor activities, attributed to the electron-withdrawing sulfinyl group and halogen interactions .

Halogenation Patterns

  • 2-(4-Bromophenyl)-5-fluoro-3-methylsulfinyl-1-benzofuran (): Fluorine at position 5 increases electronegativity, influencing electronic distribution and receptor binding.
  • 2-(4-Nitrophenyl)-1-benzofuran-5-amine ():
    • The nitro group at the 4-position reduces basicity compared to the bromophenyl analogue. Physical properties include a higher density (1.4 g/cm³) and boiling point (473°C), reflecting stronger dipole interactions .

Anti-inflammatory Activity Comparison

  • Oxadiazole Derivatives with Bromophenyl Groups ():
    • Compounds like 2-[3-(4-bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole exhibit 59.5–61.9% anti-inflammatory activity at 20 mg/kg, comparable to indomethacin (64.3%) .
    • Unlike benzofurans, these oxadiazoles lack fused aromatic systems, suggesting that the bromophenyl group alone contributes significantly to activity.

Receptor Binding Profiles

  • Pyridazinone Derivatives (): Bromophenyl-containing pyridazinones act as FPR1/FPR2 ligands, inducing calcium mobilization and chemotaxis in neutrophils. Specificity for FPR2 is achieved with methoxybenzyl substituents .

Structural and Physical Properties Comparison

Compound Name Molecular Weight (g/mol) Key Substituents Pharmacological Activity Notable Interactions
2-(4-Bromophenyl)-1-benzofuran-5-amine ~262.1 (estimated) 5-NH₂, 2-BrC₆H₄ Antiviral, antimicrobial Hydrogen bonding (NH₂)
2-(4-Bromophenyl)-5-fluoro-3-sulfinyl 395.2 5-F, 3-SO-C₆H₅, 2-BrC₆H₄ Antitumor, antifungal Halogen (Br···O), π–π stacking
2-(4-Nitrophenyl)-1-benzofuran-5-amine 254.2 5-NH₂, 2-NO₂C₆H₄ N/A Dipole-dipole (NO₂)
Oxadiazole anti-inflammatory agent ~377.2 Bromophenyl, chlorophenyl 59.5–61.9% activity Van der Waals interactions

Q & A

What are the recommended synthetic routes for 2-(4-Bromophenyl)-1-benzofuran-5-amine, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves sulfoxidation of precursor sulfides. For example, 2-(4-Bromophenyl)-5-fluoro-3-methylsulfinyl-1-benzofuran is synthesized by oxidizing the corresponding sulfide with 3-chloroperoxybenzoic acid (77%) in dichloromethane at 273 K, followed by purification via column chromatography (hexane:ethyl acetate, 1:2 v/v), yielding 81% . Key optimization strategies include:

  • Temperature control : Maintaining low temperatures (e.g., 273 K) during oxidation minimizes side reactions.
  • Solvent selection : Dichloromethane is preferred for its inertness and solubility.
  • Chromatography : Gradient elution with hexane:ethyl acetate ensures high purity.
Reaction Parameter Optimal Condition Impact on Yield/Purity
Oxidizing agent3-Chloroperoxybenzoic acidHigher selectivity for sulfoxide formation
Temperature273 KReduces decomposition
PurificationColumn chromatography>98% purity achievable

How can researchers resolve contradictions in crystallographic data when analyzing the molecular structure of this compound?

Answer:
Contradictions often arise from disordered atoms or insufficient data resolution. Methodological approaches include:

  • Refinement tools : Use SHELXL for small-molecule refinement, which handles disorder via PART commands and anisotropic displacement parameters .
  • Validation metrics : Check R-factors, Flack parameters, and Hirshfeld surfaces to identify outliers .
  • Halogen bonding analysis : For bromine-containing derivatives, assess Br···O interactions (e.g., 3.036 Å in 2-(4-Bromophenyl)-5-fluoro-3-methylsulfinyl-1-benzofuran ) to validate packing stability .

Example : In 2-(4-Bromophenyl)-5-fluoro-3-phenylsulfinyl-1-benzofuran , dihedral angles between benzofuran and bromophenyl rings (38.98°) and π-π interactions (Cg···Cg = 3.482 Å) were critical for resolving packing ambiguities .

What methodological approaches are effective in studying the structure-activity relationships (SAR) of benzofuran derivatives?

Answer:
SAR studies require a combination of synthetic, crystallographic, and computational techniques:

  • Substituent variation : Introduce electron-withdrawing (e.g., -Br, -F) or donating groups to modulate electronic properties. For instance, fluorination at C5 enhances antimicrobial activity .
  • Crystallographic analysis : Compare hydrogen bonding (e.g., C–H···O) and halogen bonding patterns across derivatives to correlate packing with bioavailability .
  • DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict reactivity and interaction with biological targets .

Case Study : Replacing methylsulfinyl with phenylsulfonyl groups in 3-(4-Bromophenylsulfonyl)-5-chloro-2-methyl-1-benzofuran increased planarity, enhancing π-π stacking and potential kinase inhibition .

What strategies are employed to characterize intermolecular interactions in the solid-state structure of this compound?

Answer:
Solid-state interactions are characterized via:

  • X-ray crystallography : Resolve hydrogen bonds (e.g., C13–H···Cg, 3.482 Å) and halogen bonds (Br···O, 165.46°) using ORTEP-3 for visualization .
  • Hirshfeld surface analysis : Quantify contact contributions (e.g., H···H, Br···H) to identify dominant interactions .
  • Thermal ellipsoids : Assess anisotropic displacement parameters to confirm molecular rigidity .

Example : In 2-(4-Bromophenyl)-5-fluoro-3-methylsulfinyl-1-benzofuran , intermolecular C–H···π and π-π interactions accounted for 65% of crystal packing stability .

How can computational methods complement experimental data in understanding the electronic properties of this compound?

Answer:

  • Molecular docking : Simulate binding to biological targets (e.g., fungal CYP51) using AutoDock Vina to rationalize antifungal activity .
  • NMR prediction : Compute 1H^{1}\text{H}/13C^{13}\text{C} chemical shifts via Gaussian09 to validate experimental spectra .
  • Solubility modeling : Use COSMO-RS to predict solubility in DMSO/water mixtures, guiding formulation studies .

Data Integration : Pair computed electrostatic potential maps with crystallographic data to identify nucleophilic/electrophilic regions for functionalization .

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